molecular formula C19H14O3 B385447 4-(1-Benzofuran-2-yl)-6-ethylchromen-2-one CAS No. 637753-40-3

4-(1-Benzofuran-2-yl)-6-ethylchromen-2-one

Cat. No. B385447
CAS RN: 637753-40-3
M. Wt: 290.3g/mol
InChI Key: COSHDDBSEXFYGW-UHFFFAOYSA-N
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Description

“4-(1-Benzofuran-2-yl)-6-ethylchromen-2-one” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be involved in reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings . They can also participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds and are expected to be effective therapeutic drugs for various diseases .

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to exhibit antimicrobial properties . They have been found to be effective against S. aureus and E. coli . Furthermore, some benzofuran derivatives have shown anti-tumor properties . The exact target of this specific compound remains to be identified.

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in the biological system . The exact interaction of this specific compound with its targets is yet to be elucidated.

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways affected by this specific compound remain to be identified.

Pharmacokinetics

Benzofuran derivatives have been reported to have improved bioavailability . The exact ADME properties of this specific compound remain to be identified.

Result of Action

Benzofuran derivatives have been reported to exhibit antimicrobial and anti-tumor properties . The exact effects of this specific compound remain to be identified.

Action Environment

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may be influenced by various environmental factors . The exact influence of environmental factors on this specific compound remains to be identified.

properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-ethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSHDDBSEXFYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

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